molecular formula C16H13NO4 B2914071 methyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 338751-36-3

methyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Cat. No.: B2914071
CAS No.: 338751-36-3
M. Wt: 283.283
InChI Key: MZQYFZSJTUOBTI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 2,7-dimethyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-8-4-5-13-11(6-8)14(18)12-7-10(16(19)20-3)9(2)17-15(12)21-13/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQYFZSJTUOBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate typically involves multicomponent reactions, such as the Hantzsch reaction. This reaction can be performed using 3-formylchromone, methyl acetoacetate, and ammonium acetate in an aqueous medium, often with a phase transfer catalyst like tetrabutylammonium bromide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes can be employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: Its unique chemical properties make it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which methyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, contributing to its therapeutic potential.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
  • CAS Number : 338751-34-1
  • Molecular Formula: C₁₅H₁₁NO₄
  • Molecular Weight : 269.25 g/mol
  • Solubility: Slightly soluble in chloroform, methanol, and DMSO .

Structural Features: The compound consists of a chromeno[2,3-b]pyridine core with two methyl substituents at positions 2 and 7, a ketone group at position 5, and a methyl ester at position 3. This structure confers moderate polarity and influences its reactivity in biological and synthetic contexts.

Comparison with Similar Chromeno[2,3-b]pyridine Derivatives

Ester Group Variations

Compound Name Ester Group Substituents Molecular Weight (g/mol) Key Spectral Data (IR/NMR)
Methyl 2,7-dimethyl-5-oxo-5H-chromeno[...]-3-carboxylate Methyl 2-CH₃, 7-CH₃ 269.25 IR: C=O ester (~1728 cm⁻¹), C=O γ-pyrone (~1673 cm⁻¹)
Ethyl 9-allyl-2-methyl-5-oxo-5H-chromeno[...]-3-carboxylate Ethyl 2-CH₃, 9-CH₂CH=CH₂ Not reported $ ^1H $ NMR: δ 1.40 (t, CH₃), δ 4.39 (q, CH₂), δ 2.82 (s, CH₃)
Ethyl 2-amino-7-bromo-5-oxo-5H-chromeno[...]-3-carboxylate Ethyl 2-NH₂, 7-Br 363.99 (M+H) $ ^1H $ NMR: δ 9.11 (s, H-4), δ 4.42 (q, CH₂), δ 1.44 (t, CH₃)

Key Observations :

  • Ester Group Impact : Methyl esters (as in the target compound) typically exhibit higher electrophilicity compared to ethyl esters due to reduced steric hindrance. This may influence hydrolysis rates in biological systems .

Amino-Substituted Derivatives

Compound Name Substituents Molecular Weight (g/mol) Biological Relevance
Ethyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[...]-3-carboxylate 2-NH₂, 7-CH(CH₃)₂ 326.35 Enhanced solubility in polar solvents due to NH₂
Ethyl 2-amino-7-cycloheptyl-5-oxo-5H-chromeno[...]-3-carboxylate 2-NH₂, 7-cycloheptyl Not reported Bulky substituents may hinder enzymatic binding
2-Amino-7-(1-methylethyl)-5-oxo-5H-chromeno[...]-3-carboxylic acid 2-NH₂, 7-CH(CH₃)₂, COOH 298.29 Carboxylic acid group increases acidity (pKa ~3–4)

Key Observations :

  • Amino Group Reactivity: Amino-substituted derivatives (e.g., compounds from –5) are often intermediates for further functionalization, such as Boc protection or coupling reactions .
  • Biological Implications: Amino groups can participate in hydrogen bonding, improving target binding affinity. For example, molecular docking studies show that substituents like benzyl or isopropyl groups enhance interactions with SIRT2 .

Halogenated Derivatives

Compound Name Halogen Substituent Molecular Weight (g/mol) Synthetic Utility
Ethyl 2-amino-7-bromo-5-oxo-5H-chromeno[...]-3-carboxylate 7-Br 363.99 (M+H) Versatile precursor for Sonogashira or Suzuki couplings
Ethyl 2-amino-8-fluoro-7-(3-methylbut-1-yn-1-yl)-5-oxo-5H-chromeno[...]-3-carboxylate 8-F, 7-alkyne 325.12 (M+H) Fluorine enhances metabolic stability; alkynes enable click chemistry

Key Observations :

  • Halogen Effects : Bromine at position 7 facilitates cross-coupling reactions (e.g., with alkynes or zinc reagents), enabling structural diversification .
  • Fluorine Substitution : Fluorine atoms improve pharmacokinetic properties by reducing oxidative metabolism .

Bulkier Substituents

Compound Name Substituent Molecular Weight (g/mol) Synthetic Method
Ethyl 2-amino-7-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-oxo-5H-chromeno[...]-3-carboxylate 7-sulfone-tetrahydrothiopyran 376.37 Sulfone oxidation of sulfide precursors
Ethyl 2-amino-7-(3-(dimethylamino)prop-1-yn-1-yl)-5-oxo-5H-chromeno[...]-3-carboxylate 7-propargylamine 354.39 Sonogashira coupling with alkynes

Key Observations :

  • Steric Effects : Bulky groups (e.g., sulfones, cycloheptyl) reduce reaction yields in hydrogenation or coupling steps due to steric hindrance .
  • Functional Group Compatibility : Propargylamines enable further conjugation (e.g., with azides), expanding applications in drug discovery .

Biological Activity

Methyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its structural characteristics, synthesis methods, and the biological effects it exhibits, supported by case studies and research findings.

Structural Characteristics

This compound has the molecular formula C16H13NO4C_{16}H_{13}NO_4 and a molecular weight of 283.28 g/mol. Its structure includes a chromone moiety fused with a pyridine ring, contributing to its unique chemical properties and potential biological activities. The presence of a carboxylate functional group enhances its reactivity and solubility in various solvents, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC16H13NO4
Molecular Weight283.28 g/mol
Structural FeaturesChromone-pyridine hybrid
Functional GroupsCarboxylate

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving cyclization reactions that incorporate different nucleophiles. For instance, one common approach involves the use of substituted phenolic compounds and malononitrile under acidic conditions to facilitate the formation of the chromenopyridine scaffold.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of chromenopyridines. For example, certain derivatives demonstrated significant inhibition of cell proliferation in breast cancer cell lines, particularly in luminal breast subtypes. These compounds were shown to induce cell cycle arrest and promote apoptosis at low micromolar concentrations, indicating their potential as therapeutic agents against cancer .

Antioxidant Properties

Research has also evaluated the antioxidant activity of this compound. The compound exhibited substantial free radical scavenging abilities, particularly against DPPH radicals. Comparative studies indicated that it outperformed several known antioxidants in specific assays .

Neuroprotective Effects

In neuropharmacological studies, derivatives of this compound have shown promising results in protecting neuronal cells from oxidative stress-induced damage. One study reported that a derivative significantly improved cell viability in human neuroblastoma cells exposed to amyloid-beta toxicity . The mechanism was attributed to the inhibition of monoamine oxidase enzymes (MAO A and B), which are involved in neurodegeneration processes.

Case Studies

  • Anticancer Study : A derivative was tested on MCF-7 breast cancer cell lines and showed an IC50 value of approximately 15 µM. The study concluded that the compound's mechanism involved microtubule destabilization and induction of apoptosis .
  • Neuroprotection : In a model using SH-SY5Y cells, a derivative demonstrated protective effects against β-amyloid-induced toxicity with an IC50 value for MAO B inhibition at 0.89 µM .

Q & A

What are the optimal synthetic routes for methyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate, and how can reaction conditions be optimized?

Basic Research Question
The synthesis of chromeno[2,3-b]pyridine derivatives typically involves multicomponent reactions. For example, a pseudo-four-component approach using salicylaldehyde, malononitrile, and pyridinone derivatives under reflux in pyridine has been reported to yield structurally related compounds . Alternatively, ultrasound-assisted synthesis in ethanol with acetonedicarboxylate and DABCO can reduce reaction times from hours to minutes while maintaining yields .
Methodological Recommendations :

  • Solvent Selection : Pyridine or ethanol, depending on the method.
  • Catalyst Optimization : DABCO (1,4-diazabicyclo[2.2.2]octane) improves reaction efficiency in ultrasound-assisted protocols .
  • Yield Enhancement : Crystallization from ethanol or diethyl ether is critical for purification .

How can researchers address discrepancies in spectroscopic data during structural characterization?

Advanced Research Question
Discrepancies in NMR or LC-MS data may arise from substituent effects or conformational dynamics. For instance, methyl 2-(2-methoxy-2-oxoethyl)-7-chloro derivatives exhibit distinct ¹H NMR signals for methoxy groups (δ 3.74–3.97 ppm) and aromatic protons (δ 7.58–8.28 ppm), with coupling constants (J = 8.9–2.5 Hz) confirming substitution patterns .
Methodological Recommendations :

  • 2D NMR : Use COSY or HSQC to resolve overlapping signals.
  • Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values.
  • Elemental Analysis : Confirm purity (>95%) to rule out impurities affecting spectral data .

What computational approaches are suitable for predicting biological activity, and how can docking studies be validated?

Advanced Research Question
Molecular docking of chromeno[2,3-b]pyridines to targets like SIRT2 has shown promise. For example, derivatives with hydroxy and methyl substituents exhibit strong binding affinity due to hydrogen bonding with catalytic residues .
Methodological Recommendations :

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation : Cross-check docking scores with in vitro enzyme inhibition assays (e.g., IC₅₀ measurements).
  • SAR Analysis : Systematically modify substituents (e.g., methyl, methoxy) to correlate structural features with activity .

Which analytical techniques are critical for confirming structural integrity?

Basic Research Question
Essential Techniques :

  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1732 cm⁻¹) and aromatic C-H bending .
  • NMR : ¹H/¹³C NMR for substituent assignment (e.g., methyl groups at δ 2.08 ppm) .
  • LC-MS : Detect molecular ion peaks (e.g., m/z 362/364 [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Verify C, H, N content within 0.4% of theoretical values .

How can X-ray crystallography using SHELX resolve hydrogen-bonding ambiguities?

Advanced Research Question
SHELX software is widely used for refining crystal structures. For chromeno[2,3-b]pyridines, hydrogen-bonding networks (e.g., O-H···N interactions) can be analyzed via graph-set notation to identify motifs like R₂²(8) rings .
Methodological Recommendations :

  • Data Collection : Use high-resolution (<1.0 Å) diffraction data.
  • Hydrogen Bond Analysis : Apply Etter’s rules to classify interactions and predict packing motifs .
  • Validation Tools : Check CIF files with PLATON or Mercury to ensure geometric accuracy .

How can researchers mitigate low yields in ultrasound-assisted synthesis?

Advanced Research Question
While ultrasound irradiation reduces reaction times, yields may drop due to incomplete solvation or side reactions. For example, refluxing in ethanol for 4 hours achieves ~78% yield for similar chromenopyridines, compared to 60% under ultrasound .
Methodological Recommendations :

  • Temperature Control : Maintain 20°C during sonication to prevent thermal decomposition .
  • Stoichiometry Adjustment : Increase molar equivalents of malononitrile (2:1) to drive the reaction .
  • Additive Screening : Introduce phase-transfer catalysts (e.g., TBAB) to enhance reactivity .

What strategies are effective for analyzing lipid peroxidation inhibition by chromenopyridines?

Advanced Research Question
Chromeno[2,3-b]pyridines with electron-withdrawing groups (e.g., carboxylates) may inhibit lipid peroxidation by scavenging free radicals. In vitro assays using rat liver microsomes and thiobarbituric acid (TBA) can quantify malondialdehyde (MDA) formation .
Methodological Recommendations :

  • Positive Controls : Compare with α-tocopherol or butylated hydroxytoluene (BHT).
  • Dose-Response Curves : Test concentrations from 1–100 μM to determine IC₅₀ values.
  • Mechanistic Studies : Use ESR spectroscopy to detect radical scavenging activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.